molecular formula C15H13N B130164 2-Methyl-5H-dibenzazepine CAS No. 70401-31-9

2-Methyl-5H-dibenzazepine

Cat. No.: B130164
CAS No.: 70401-31-9
M. Wt: 207.27 g/mol
InChI Key: KBHZSHJGMSCTKN-UHFFFAOYSA-N
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Description

2-Methyl-5H-dibenzazepine, also known as this compound, is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-5H-dibenzo[b,f]azepine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Spectral Studies

The compounds 5-methyl-5H-dibenzo[b,f]azepine and its derivatives have been synthesized and characterized by spectral studies, confirmed by single crystal X-ray diffraction. These compounds exhibit specific crystal structures and conformations, providing insights into their molecular interactions and structural properties, which are significant for understanding their potential applications in various fields, including materials science and pharmaceutical research (Shankar et al., 2014).

Synthesis and Molecular Structure

Research has been conducted on the synthesis of various forms of dibenzo[b,f]azepine derivatives, such as 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide. These studies provide valuable information on the molecular and supramolecular structure of these compounds, which is crucial for their potential use in medicinal chemistry and drug development (Acosta Quintero et al., 2016).

Potential Therapeutic Applications

A series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates were synthesized and examined for their influence on vascular cognitive impairment (VCI). These compounds, acting as histone deacetylase inhibitors, have shown promising results in increasing cerebral blood flow and attenuating cognitive impairment, suggesting potential therapeutic applications for conditions such as dementia (Kaur et al., 2019).

Atropisomeric Properties

Research on the stereochemistry of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones has revealed significant atropisomeric properties. These properties are key for understanding the biological activity and potential pharmaceutical applications of these compounds (Namba et al., 2021).

Antimicrobial Activities

Mannich bases derived from 5H-dibenzo[b,f]azepine-5-Corboxamide have been synthesized and evaluated for their antimicrobial screening against both Gram-positive and Gram-negative pathogens. These studies highlight the potential of these compounds in developing new antimicrobial agents (Vyas, 2017).

Antioxidant Properties

Novel 5H-dibenz[b,f]azepine derivatives have been synthesized and their antioxidant properties evaluated in various in vitro model systems. These compounds showed significant antioxidant activities, indicating their potential use in therapeutic applications related to oxidative stress (Kumar & Naik, 2010).

Safety and Hazards

While specific safety and hazards information for 2-methyl-5H-dibenzo[b,f]azepine was not found, it’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Future Directions

The future directions for 2-methyl-5H-dibenzo[b,f]azepine could involve further exploration of its synthesis methods and potential applications in the pharmaceutical industry, particularly in the development of anticonvulsant drugs .

Properties

IUPAC Name

3-methyl-11H-benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHZSHJGMSCTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500460
Record name 2-Methyl-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70401-31-9
Record name 2-Methyl-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5H-dibenz(b,f)azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 2-Methyl-5H-dibenz[b,f]azepine synthesized?

A1: 2-Methyl-5H-dibenz[b,f]azepine (2-MCBZ) was specifically synthesized to serve as an internal standard for chromatographic assays of the antiepileptic drug carbamazepine (CBZ) []. This means that 2-MCBZ is chemically similar to CBZ and can be used to improve the accuracy and reliability of measurements of CBZ levels in biological samples.

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